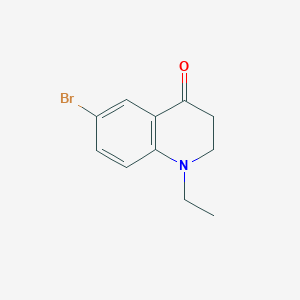
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and an ethyl group in the structure may impart unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available quinoline derivatives.
Bromination: Introduction of the bromine atom at the 6th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Cyclization: Formation of the dihydroquinolinone ring may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Lacks the ethyl and dihydroquinolinone moieties.
1-Ethyl-2,3-dihydroquinolin-4(1H)-one: Lacks the bromine atom.
Quinolin-4(1H)-one: Lacks both the bromine and ethyl groups.
Uniqueness
6-Bromo-1-ethyl-2,3-dihydroquinolin-4(1H)-one is unique due to the combination of the bromine atom, ethyl group, and dihydroquinolinone structure, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
6-bromo-1-ethyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H12BrNO/c1-2-13-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
WYRXSGXVKBUKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




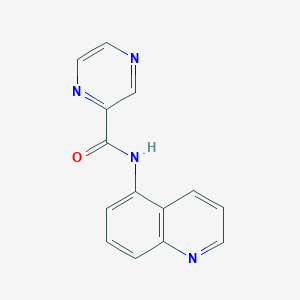
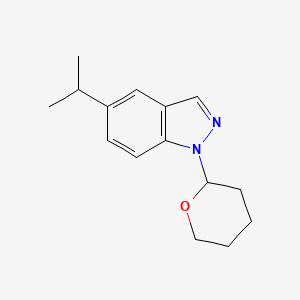
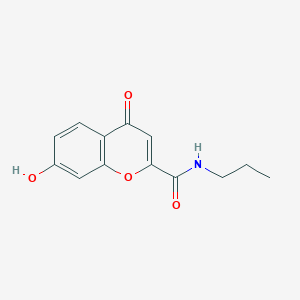
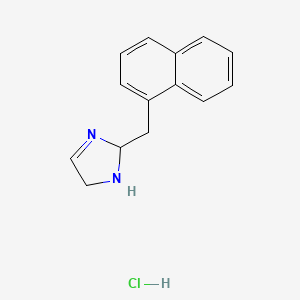
![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)



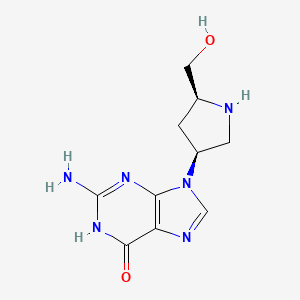
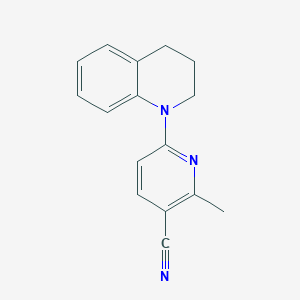
![6-Chloro-8-methyl-7-vinyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11864588.png)

